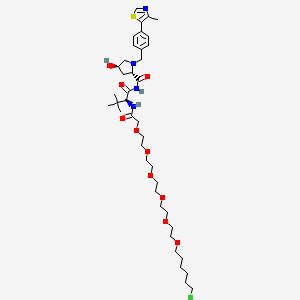
VH032-Peg6-6C-CL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound incorporates the VH032 based von Hippel-Lindau (VHL) ligand and a 6-unit polyethylene glycol (PEG) linker with a chlorine functional group for conjugation reactions . It is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VH032-Peg6-6C-CL involves the conjugation of the VH032 ligand with a PEG linker and a chlorine functional group. The reaction typically requires the use of organic solvents such as dimethyl sulfoxide (DMSO) or ethanol, and may involve ultrasonic assistance to enhance solubility . The reaction conditions are carefully controlled to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and efficiency. The compound is typically stored at -80°C, protected from light, and under nitrogen to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
VH032-Peg6-6C-CL undergoes various chemical reactions, including:
Substitution Reactions: The chlorine functional group allows for substitution reactions with other nucleophiles.
Conjugation Reactions: The PEG linker facilitates conjugation with other molecules, such as target proteins.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents like DMSO and ethanol. Ultrasonic assistance is often employed to enhance solubility and reaction efficiency .
Major Products Formed
The major products formed from reactions involving this compound are typically conjugates with target proteins or other molecules, which are used in various scientific research applications .
Scientific Research Applications
VH032-Peg6-6C-CL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in cell-based assays to induce the degradation of specific proteins, such as GFP-HaloTag7.
Medicine: Investigated for its potential in developing new therapeutic strategies for diseases involving protein dysregulation.
Industry: Utilized in the production of research reagents and tools for studying protein function and interactions
Mechanism of Action
VH032-Peg6-6C-CL exerts its effects by inducing the degradation of target proteins through the ubiquitin-proteasome system. The compound binds to the VHL E3 ligase, which then recruits the target protein for ubiquitination and subsequent degradation by the proteasome . This mechanism allows for the selective degradation of specific proteins, making it a valuable tool in targeted protein degradation research.
Comparison with Similar Compounds
Similar Compounds
VH032-PEG5-C6-Cl: Similar to VH032-Peg6-6C-CL but with a 5-unit PEG linker.
VH032-amine: A derivative of the VHL ligand with an amine functional group for conjugation.
Uniqueness
This compound is unique due to its 6-unit PEG linker and chlorine functional group, which provide specific advantages in conjugation reactions and targeted protein degradation applications. Its ability to induce the degradation of GFP-HaloTag7 in cell-based assays highlights its effectiveness and versatility .
Properties
Molecular Formula |
C40H63ClN4O10S |
|---|---|
Molecular Weight |
827.5 g/mol |
IUPAC Name |
(2S,4R)-N-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-1-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C40H63ClN4O10S/c1-30-36(56-29-42-30)32-11-9-31(10-12-32)26-45-27-33(46)25-34(45)38(48)44-39(49)37(40(2,3)4)43-35(47)28-55-24-23-54-22-21-53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-41/h9-12,29,33-34,37,46H,5-8,13-28H2,1-4H3,(H,43,47)(H,44,48,49)/t33-,34+,37-/m1/s1 |
InChI Key |
XKOQBLMOFKMYPC-WYMKREKISA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CN3C[C@@H](C[C@H]3C(=O)NC(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CN3CC(CC3C(=O)NC(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


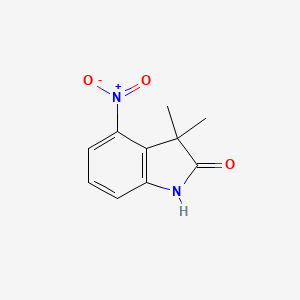
![4'-Bromo-2,7-di-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B13657724.png)
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13657730.png)
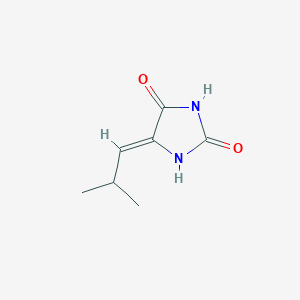
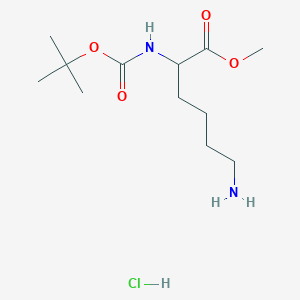
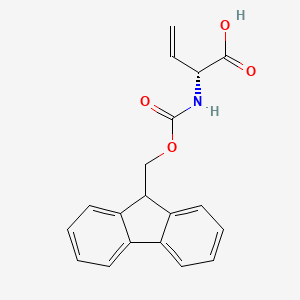
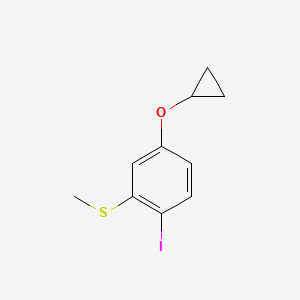




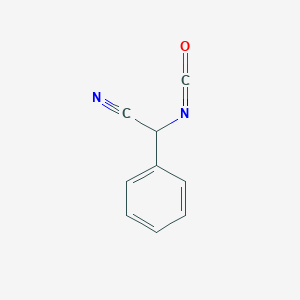
![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)
![4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13657794.png)
